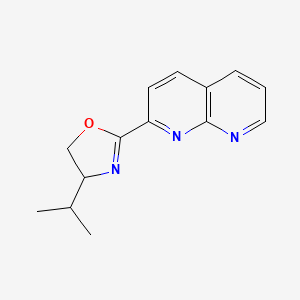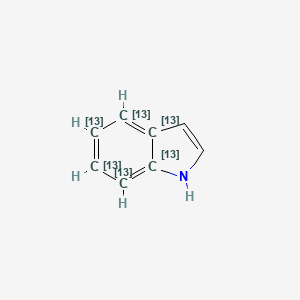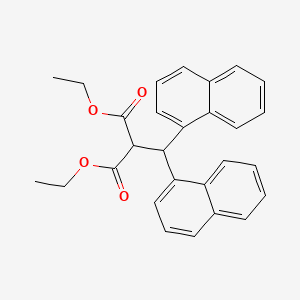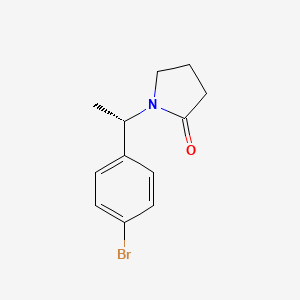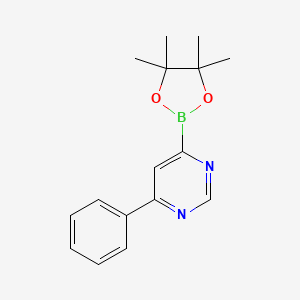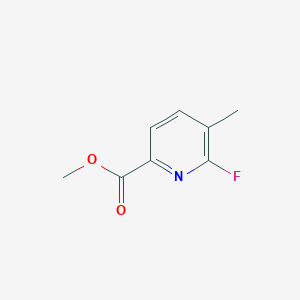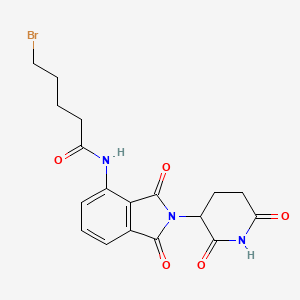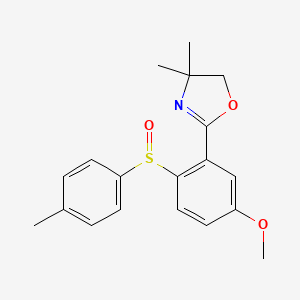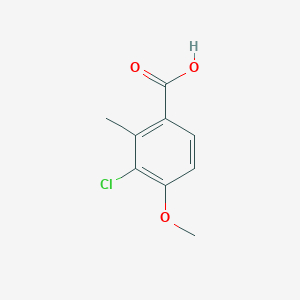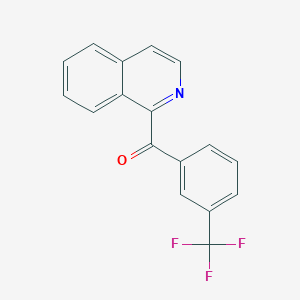
Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone is a chemical compound with the molecular formula C17H10F3NO and a molecular weight of 301.26 g/mol It is known for its unique structure, which includes an isoquinoline moiety and a trifluoromethyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone typically involves the reaction of isoquinoline with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- Isoquinolin-1-yl(4-(trifluoromethyl)phenyl)methanone
- Isoquinolin-1-yl(2-(trifluoromethyl)phenyl)methanone
- Isoquinolin-1-yl(3-(difluoromethyl)phenyl)methanone
Uniqueness
Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone is unique due to the specific position of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C17H10F3NO |
|---|---|
分子量 |
301.26 g/mol |
IUPAC名 |
isoquinolin-1-yl-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)13-6-3-5-12(10-13)16(22)15-14-7-2-1-4-11(14)8-9-21-15/h1-10H |
InChIキー |
QLIPZBRKYPXXDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


